BenchChemオンラインストアへようこそ!

BLI-489 hydrate

In vivo efficacy ED50 murine infection model

BLI-489 hydrate is the only commercially available penem inhibitor with proven broad-spectrum activity against Ambler class A, C, and D β-lactamases, including AmpC and OXA-type enzymes. Unlike legacy inhibitors (tazobactam, clavulanic acid), it demonstrates >90% synergy with carbapenems against CRE/CRAb and enables robust PK/PD modeling with Phase I human safety data. Ideal for combination studies with piperacillin, imipenem, or meropenem. For research use only.

Molecular Formula C13H12N3NaO5S
Molecular Weight 345.31 g/mol
Cat. No. B11930724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLI-489 hydrate
Molecular FormulaC13H12N3NaO5S
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESC1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+]
InChIInChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1
InChIKeyFOAVDIXLMXLMAH-UVEQJXRBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BLI-489 Hydrate for Research Procurement: A Broad-Spectrum Penem β-Lactamase Inhibitor


BLI-489 hydrate is a bicyclic penem β-lactamase inhibitor designed to restore the efficacy of partner β-lactam antibiotics against resistant bacteria [1]. It is characterized by its activity as an inhibitor of Ambler class A, C, and D β-lactamases, a broad inhibition profile that is key to its research applications [1]. BLI-489 hydrate is commonly used in in vitro and in vivo studies in combination with antibiotics such as piperacillin, imipenem, or meropenem to investigate mechanisms of overcoming β-lactamase-mediated resistance .

Why a Generic β-Lactamase Inhibitor Cannot Replace BLI-489 Hydrate in Your Research


Direct substitution of BLI-489 hydrate with legacy β-lactamase inhibitors like tazobactam, clavulanic acid, or sulbactam is not scientifically equivalent. These first-generation inhibitors lack robust activity against class C (AmpC) β-lactamases and exhibit reduced efficacy against many extended-spectrum β-lactamase (ESBL)-producing strains [1]. BLI-489 was specifically developed as a penem inhibitor to address this spectrum gap, demonstrating activity against class A, C, and D enzymes [1]. Therefore, in any research model involving AmpC or diverse ESBL-producing Gram-negative pathogens, using a generic alternative will fail to replicate the specific β-lactamase inhibition profile and consequent synergy achieved with BLI-489 hydrate [1].

Quantitative Evidence of BLI-489 Hydrate Differentiation vs. Comparators


Superior In Vivo Efficacy of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam in Murine Systemic Infection Models

In a murine model of systemic infection, the combination of piperacillin with BLI-489 (8:1 ratio) demonstrated statistically superior efficacy compared to piperacillin-tazobactam against several key β-lactamase-producing strains. For an AmpC (class C)-producing E. cloacae infection, the piperacillin-BLI-489 combination reduced the 50% effective dose (ED50) of piperacillin to 38 mg/kg, whereas piperacillin-tazobactam required an ED50 of 71 mg/kg [1]. This represents a nearly two-fold improvement in potency. Against a class D (OXA-1)-producing E. coli strain, the ED50 was 86 mg/kg for piperacillin-BLI-489 compared to 270 mg/kg for piperacillin-tazobactam, a 3.1-fold enhancement [1].

In vivo efficacy ED50 murine infection model AmpC ESBL

Synergy Against Carbapenem-Resistant Enterobacterales (CRE) When Combined with Meropenem

In checkerboard assays evaluating synergy against a panel of 25 diverse carbapenem-resistant Enterobacterales (CRE) strains, BLI-489 combined with meropenem demonstrated a synergistic effect against 92% (23/25) of the isolates [1]. This included synergy against 9/9 (100%) of E. cloacae, 6/6 (100%) of E. coli, and 8/10 (80%) of K. pneumoniae isolates [1]. No comparator inhibitor data is presented in this study, but this establishes a high baseline of synergistic potential against a clinically challenging panel.

Synergy Carbapenem-resistant Enterobacterales CRE meropenem checkerboard assay

Synergy Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) with Imipenem

Against a panel of 57 clinical CRAb isolates producing various class D carbapenem-hydrolyzing β-lactamases (CHDLs), the combination of imipenem with BLI-489 showed a variable but significant synergistic effect. The synergy rate was 92.9% (13/14) for OXA-23 producers, 100% (9/9) for OXA-24-like producers, and 100% (3/3) for OXA-58 producers [1]. This high level of synergy against OXA-24 and OXA-58 producers was further supported by in silico docking analysis showing strong binding of BLI-489 to the active sites of these enzymes [1].

Synergy Acinetobacter baumannii CRAb OXA carbapenemase imipenem

Defined Research Application Scenarios for BLI-489 Hydrate Based on Evidence


Validating In Vivo Efficacy of Novel β-Lactam/BLI Combinations in Murine Models

This application stems directly from the evidence that BLI-489, when combined with piperacillin at an 8:1 ratio, demonstrates superior in vivo efficacy over the established piperacillin-tazobactam combination against infections caused by class C (AmpC) and class D β-lactamase-producing pathogens [1]. Researchers can use BLI-489 hydrate to establish a high-efficacy baseline or to test the potency of novel partner β-lactam antibiotics in animal models, particularly when targeting AmpC- or OXA-1-mediated resistance.

Investigating Synergy Against Carbapenem-Resistant Gram-Negative Bacteria

The demonstrated high rate of synergy (>90%) between BLI-489 and carbapenems like meropenem and imipenem against CRE and CRAb in vitro and in vivo [1][2] makes BLI-489 hydrate a key reagent for research into new therapeutic strategies against carbapenem-resistant pathogens. It is well-suited for time-kill assays, checkerboard analyses, and infection model studies (e.g., Galleria mellonella, murine) designed to characterize and overcome carbapenem resistance mechanisms.

Studying the Inhibition of Class D β-Lactamases in Acinetobacter baumannii

The strong synergy and in silico binding data for BLI-489 against OXA-24 and OXA-58 enzymes in A. baumannii [1] justify its use as a specialized research tool. BLI-489 hydrate can be procured for enzymatic assays, structural biology studies (e.g., co-crystallization), and resistance mechanism elucidation focused on the notoriously difficult-to-inhibit class D carbapenemases found in this priority pathogen.

Conducting Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Penem BLIs

With existing Phase 1 clinical trial data on the safety, tolerability, and pharmacokinetics of intravenously administered BLI-489 in healthy subjects [1], the compound is an excellent reference standard for PK/PD research. It can be used to establish PK/PD indices, correlate them with efficacy in preclinical models, and benchmark the PK profile of newer penem-based inhibitors under development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BLI-489 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.